molecular formula C10H11F2N3O B6428517 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine CAS No. 2034604-18-5

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine

Cat. No. B6428517
CAS RN: 2034604-18-5
M. Wt: 227.21 g/mol
InChI Key: SGILPECQCSAGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a 3,3-difluoropyrrolidine-1-carbonyl group, which is a five-membered ring with one nitrogen atom and two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazine ring attached to the 3,3-difluoropyrrolidine-1-carbonyl group. The exact structure would depend on the specific locations of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of fluorine atoms might make the compound more lipophilic, which could affect its solubility and stability .

Mechanism of Action

Target of Action

The primary target of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Mode of Action

The compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release. Consequently, this helps in the regulation of blood glucose levels.

Pharmacokinetics

The absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the circulating compound is the parent drug . The compound is eliminated by both metabolism and renal clearance .

Advantages and Limitations for Lab Experiments

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is easy to synthesize in large quantities. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively unstable compound, which can make it challenging to store and handle. Additionally, it is a relatively large molecule, which can make it difficult to synthesize in small quantities.

Future Directions

There are a number of potential future directions for the use of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine in scientific research. For example, it could be used to study the structure and function of enzymes, receptors, and ion channels. Additionally, it could be used to study the effects of drugs on these proteins, as well as their effects on metabolic pathways and signal transduction pathways. Additionally, this compound could be used to study the effects of environmental toxins on cellular respiration, as well as the effects of drugs on drug metabolism. Finally, this compound could be used as a tool for drug discovery, as it can be used to identify novel compounds with potential therapeutic value.

Synthesis Methods

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is synthesized using a reaction between 3,3-difluoropyrrolidine-1-carbonyl chloride and 5-methylpyrazine in the presence of a base. The reaction is carried out in a solvent, typically dichloromethane, and yields a product with a purity of 95-98%. The reaction typically takes 1-2 hours and can be scaled up for larger batches.

Scientific Research Applications

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is used in a variety of scientific research applications, including drug design and development, enzyme inhibition studies, and protein binding studies. It is also used in studies of metabolic pathways, signal transduction pathways, and cellular respiration. Additionally, this compound has been used in studies of enzyme-catalyzed reactions, as a model compound for drug discovery, and as a tool for studying the structure and function of proteins.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many fluorinated compounds are stable and non-reactive, but they can be harmful if ingested or inhaled .

properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O/c1-7-4-14-8(5-13-7)9(16)15-3-2-10(11,12)6-15/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGILPECQCSAGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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